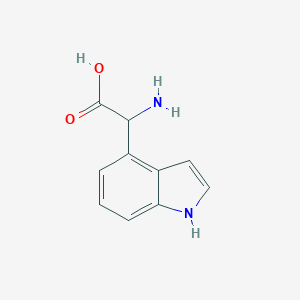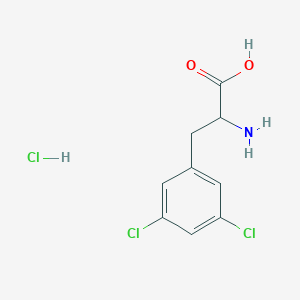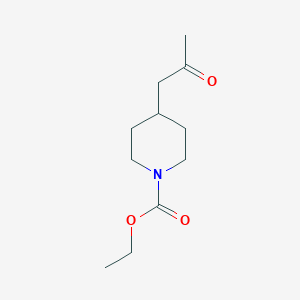
Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various organic synthesis applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetonyl groups under controlled conditions. One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, such as quinolones with antibacterial activity.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs with antihypertensive and DNA-gyrase inhibition properties.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of quinolones, it acts as a precursor that undergoes further chemical transformations to yield the final active compound. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-oxo-1-piperidinecarboxylate: Used in the synthesis of tertiary alcohols.
Ethyl isonipecotate: Utilized in the synthesis of various pharmaceuticals.
4-Piperidone derivatives: Employed in the production of drugs with diverse biological activities.
Uniqueness: Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific acetonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals.
Eigenschaften
CAS-Nummer |
106140-40-3 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
ethyl 4-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)12-6-4-10(5-7-12)8-9(2)13/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HNKSHHHQRHFCLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)CC(=O)C |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)CC(=O)C |
Synonyme |
1-Piperidinecarboxylic acid, 4-(2-oxopropyl)-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


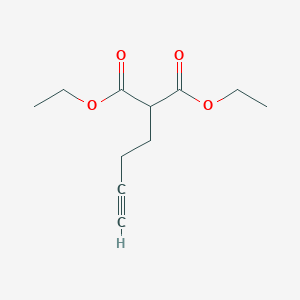
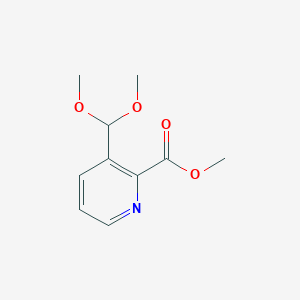
![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)
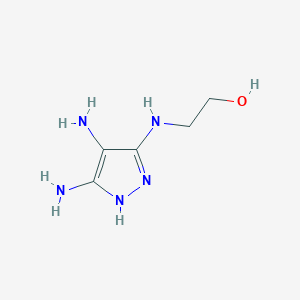
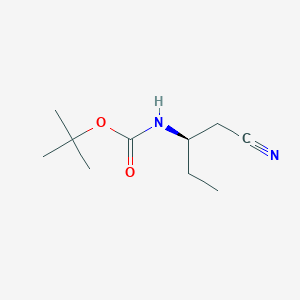
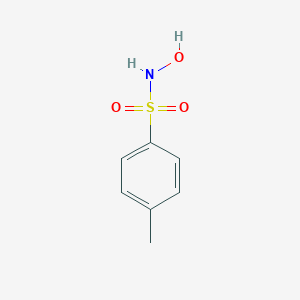
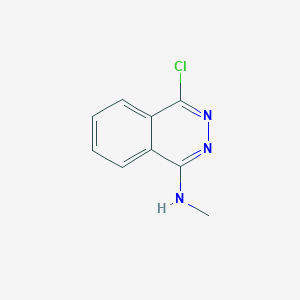
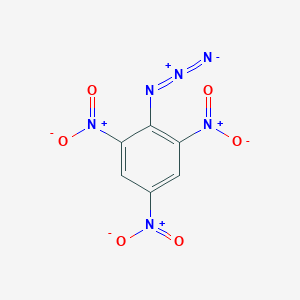
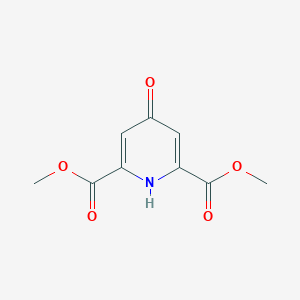
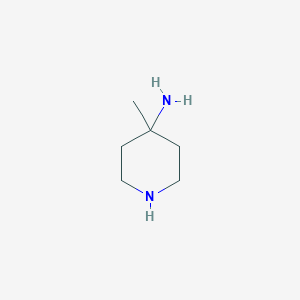
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
